molecular formula C21H29N5O3 B2613794 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 1797846-88-8

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No. B2613794
CAS RN: 1797846-88-8
M. Wt: 399.495
InChI Key: CZHTUHQZCBWATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
BenchChem offers high-quality 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

The compound is related to a variety of synthesized compounds that have shown potential in therapeutic applications. For example, a study by Abu‐Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, and others, that exhibit anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds, structurally related to the compound , are used to initiate the preparation of various new heterocyclic compounds.

Enantioselective Synthesis Processes

The enantioselective synthesis process of related compounds, which are potent receptor antagonists, has been described by Cann et al. (2012). They developed a convergent, stereoselective, and economical synthesis for such compounds (Cann et al., 2012). This study highlights the significance of stereoselective synthesis in enhancing the effectiveness of these compounds.

Antimicrobial Activity

Research by Fandaklı et al. (2012) and Bektaş et al. (2007) indicates the antimicrobial potential of compounds structurally similar to the compound . They synthesized various 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities (Fandaklı et al., 2012); (Bektaş et al., 2007). These findings suggest that similar compounds could be explored for their antimicrobial properties.

Applications in Organic Chemistry and Drug Development

Other studies highlight the broader applications of related compounds in organic chemistry and potential drug development. For instance, research by Bacchi et al. (2005) discusses the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing the versatility of these compounds in chemical reactions (Bacchi et al., 2005).

Potential in Neuropharmacology

A study by Craven et al. (1994) highlights the effects of related compounds on serotonin-containing neurons, indicating potential applications in neuropharmacology (Craven et al., 1994).

properties

IUPAC Name

4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-24-21(28)26(17-5-6-17)19(23-24)16-10-13-25(14-11-16)20(27)22-12-9-15-3-7-18(29-2)8-4-15/h3-4,7-8,16-17H,5-6,9-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHTUHQZCBWATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.